(E)-2-(benzo[d]thiazol-2-yl)-3-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)acrylonitrile
Description
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Properties
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(6-bromo-4H-1,3-benzodioxin-8-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN2O2S/c19-14-6-11(17-13(7-14)9-22-10-23-17)5-12(8-20)18-21-15-3-1-2-4-16(15)24-18/h1-7H,9-10H2/b12-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYIIPFOLLGRPI-LFYBBSHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Br)C=C(C#N)C3=NC4=CC=CC=C4S3)OCO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C(=CC(=C2)Br)/C=C(\C#N)/C3=NC4=CC=CC=C4S3)OCO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-(benzo[d]thiazol-2-yl)-3-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, structural characteristics, and biological activities of this compound, drawing from diverse research findings.
Synthesis and Structural Characterization
The synthesis of the compound involves a multi-step reaction process that can include the use of various reagents and solvents. For instance, a related compound was synthesized using a one-pot reaction involving N-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide with bromo-salicylaldehyde and p-toluidine under reflux conditions, leading to a high yield of the product . The crystal structure analysis revealed significant geometric features, including a wide C=N—C angle of 125.28°, indicating non-planarity in certain moieties .
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit notable anticancer activities. For example, derivatives of benzothiazole have been shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. Specifically, certain brominated derivatives demonstrated significant antiproliferative effects against HeLa tumor cells, with IC50 values in the low micromolar range (7.33 μM) .
The biological activity of these compounds is often attributed to their ability to interact with cellular targets involved in cell cycle regulation. Flow cytometry analyses have shown that treatment with these compounds leads to alterations in cell cycle distributions, notably an increase in G2/M populations and a decrease in G0/G1 populations over time . This suggests that the compound may induce cell cycle arrest at specific phases, contributing to its anticancer efficacy.
Antioxidant Activity
In addition to anticancer properties, compounds containing the benzothiazole moiety have been evaluated for antioxidant activity. Studies on thiazole derivatives indicate that they possess significant free radical scavenging capabilities, which can be beneficial in preventing oxidative stress-related cellular damage . This dual action—anticancer and antioxidant—highlights the therapeutic potential of this compound.
Case Studies
Several case studies illustrate the biological effects of similar compounds:
- Study on Benzothiazole Derivatives : A series of benzothiazole derivatives were synthesized and tested for their MAO-B inhibitory activity. The results demonstrated that specific substitutions on the benzothiazole ring enhanced selectivity and potency against neurodegenerative disorders .
- Anticancer Evaluation : In a study evaluating imidazo[2,1-b]thiazole-coupled derivatives, compounds exhibited significant cytotoxic effects against various cancer cell lines, reinforcing the importance of structural modifications for enhancing biological activity .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of compounds containing benzo[d]thiazole and dioxin moieties in anticancer therapies. For instance, derivatives of benzo[d]thiazole have shown promising activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific compound may exhibit similar mechanisms due to its structural similarities with known anticancer agents .
Antimicrobial Properties
Compounds like (E)-2-(benzo[d]thiazol-2-yl)-3-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)acrylonitrile have been evaluated for their antimicrobial properties. The presence of halogen atoms, such as bromine, often enhances biological activity against bacteria and fungi. Preliminary studies suggest that this compound could be effective against resistant strains of pathogens .
Inhibitory Effects on Enzymes
Research indicates that certain benzo[d]thiazole derivatives act as enzyme inhibitors, particularly in pathways related to cancer metabolism. This compound may also exhibit inhibitory effects on key enzymes involved in tumor progression, making it a candidate for further investigation in drug development .
Material Science
Fluorescent Materials
The unique electronic properties of this compound lend themselves to applications in material science, particularly in the development of fluorescent materials. Compounds with similar structures have been utilized in organic light-emitting diodes (OLEDs) and as fluorescent probes for biological imaging due to their strong luminescence properties .
Polymer Chemistry
In polymer science, the incorporation of benzo[d]thiazole derivatives into polymer matrices has been explored to enhance thermal stability and mechanical properties. This compound can potentially be used as a monomer or additive in the synthesis of advanced polymers with tailored properties for specific applications .
Synthetic Methodologies
Synthesis Routes
The synthesis of this compound involves several steps that can be optimized for yield and purity. Recent advancements in synthetic methodologies highlight the use of microwave-assisted synthesis and green chemistry principles to reduce environmental impact while improving efficiency .
Q & A
Q. Table 1: Representative Reaction Conditions
| Precursor | Aldehyde | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-(Benzothiazol-2-yl)-3-oxopentanedinitrile | 6-Bromo-4H-benzo[d][1,3]dioxin-8-carbaldehyde | Piperidine | Ethanol | 72–78 |
Advanced: How can researchers resolve contradictions in reported yields for similar acrylonitrile derivatives under identical reaction conditions?
Answer:
Discrepancies in yields often arise from subtle variations in:
- Substrate Purity : Impurities in aldehydes (e.g., oxidation byproducts) can inhibit condensation. Pre-purification via column chromatography is critical .
- Catalyst Activity : Piperidine degrades upon prolonged heating. Freshly distilled catalyst improves consistency .
- Steric Effects : Bulky substituents on the aldehyde (e.g., bromine in the benzo[d][1,3]dioxin moiety) slow reaction rates, requiring extended reflux times .
- Analytical Validation : Use HPLC or ¹H NMR to quantify unreacted starting materials and optimize stoichiometry .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Confirm the (E)-stereochemistry via coupling constants (J = 12–16 Hz for α,β-unsaturated nitriles) and assign aromatic protons .
- IR Spectroscopy : Detect nitrile (C≡N, ~2215 cm⁻¹) and conjugated C=O/C=N stretches (1600–1700 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular ion peaks and isotopic patterns (e.g., bromine’s 1:1 M/M+2 ratio) .
Q. Table 2: Key Spectral Data
| Technique | Observed Signal | Assignment | Reference |
|---|---|---|---|
| ¹H NMR | δ 7.45–8.12 (m, 8H) | Aromatic protons | |
| IR | 2212 cm⁻¹ | C≡N stretch | |
| HRMS | m/z 412.9872 [M+H]⁺ | Molecular ion |
Advanced: How can computational methods enhance understanding of this compound’s electronic structure and reactivity?
Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict electrophilic/nucleophilic sites. For example, the acrylonitrile’s β-carbon is electron-deficient, favoring Michael addition .
- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., C–H···π, halogen bonding from bromine) to explain crystallographic packing .
- Docking Studies : Model interactions with biological targets (e.g., kinases) using AutoDock Vina to guide structure-activity relationship (SAR) studies .
Advanced: What mechanistic insights explain the compound’s potential anticancer activity?
Answer:
Proposed mechanisms include:
- Kinase Inhibition : The benzothiazole moiety mimics ATP-binding motifs, competitively inhibiting kinases (e.g., EGFR) .
- DNA Intercalation : Planar benzo[d][1,3]dioxin system intercalates into DNA, inducing strand breaks (validate via comet assay) .
- ROS Generation : Nitrile and bromine groups enhance oxidative stress in cancer cells (measure via DCFH-DA fluorescence) .
Experimental Design Tip : Compare cytotoxicity (IC₅₀) against cancer vs. normal cell lines (e.g., MCF-7 vs. HEK293) using MTT assays, and correlate with structural analogs to identify critical substituents .
Basic: How can researchers troubleshoot low yields during scale-up synthesis?
Answer:
- Heat Transfer : Use jacketed reactors for uniform heating during reflux, avoiding localized overheating .
- Solvent Volume : Maintain a 1:10 substrate-to-solvent ratio to prevent precipitation of intermediates .
- Catalyst Recycling : Piperidine can be recovered via acid-base extraction (e.g., HCl wash followed by NaOH neutralization) .
Advanced: What strategies improve regioselectivity in derivatives of this compound?
Answer:
- Directed Metalation : Use LDA (lithium diisopropylamide) to deprotonate the benzothiazole’s C-5 position, enabling regioselective functionalization .
- Protecting Groups : Temporarily block the nitrile with a TMS group to direct electrophilic substitution to the benzo[d][1,3]dioxin ring .
- Microwave-Assisted Synthesis : Enhance reaction specificity by reducing side reactions (e.g., cyclization) via controlled heating .
Basic: What safety protocols are critical when handling this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
